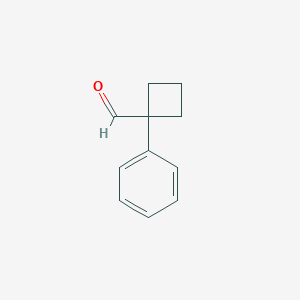

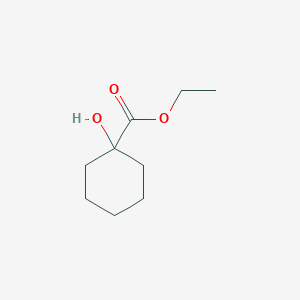

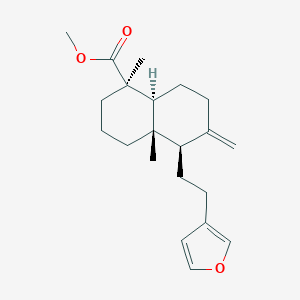

![molecular formula C8H10O2 B075248 (1R,2R,4R)-双环[2.2.1]庚-5-烯-2-羧酸 CAS No. 1195-12-6](/img/structure/B75248.png)

(1R,2R,4R)-双环[2.2.1]庚-5-烯-2-羧酸

描述

Synthesis Analysis

The synthesis of related bicyclic compounds often involves complex reactions that yield precursors to various substrates useful in further chemical transformations. For instance, the preparation of (r)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a precursor for ring opening metathesis polymerization (ROMP), is achieved through enzymatic kinetic resolution (Schueller, Manning, & Kiessling, 1996). This highlights the innovative approaches in synthesizing bicyclic compounds with specific configurations.

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds like bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid have been elucidated using single-crystal X-ray diffraction techniques, revealing monoclinic crystals with specific bond distances and angles characteristic of the bicyclo[2.2.1] framework. This analysis confirms the asymmetry in bond distances and hydrogen bonding patterns forming infinite chains (Pfluger, Harlow, & Simonsen, 1973).

Chemical Reactions and Properties

Bicyclo[2.2.1] compounds undergo various chemical reactions, demonstrating a range of reactivities due to their unique structure. The transformation into carbohydrate-substituted monomer appropriate for ROMP showcases the compound's versatility in forming materials with specific properties (Schueller, Manning, & Kiessling, 1996).

Physical Properties Analysis

The physical properties of these compounds are closely tied to their molecular structures. For instance, the crystallographic analysis provides insights into their solid-state characteristics, including the geometry and thermal motions of atoms within the molecule, which influence their physical behavior (Pfluger, Harlow, & Simonsen, 1973).

科学研究应用

碳环核苷类似物的合成: 该化合物用作碳环核苷类似物(如抗病毒抗生素阿里司霉素)合成中的手性构件 (Helmchen, Krotz, Neumann, & Ziegler, 1993).

193 nm 光刻胶材料: 它用于合成专为 193 nm 光刻胶材料设计的新的脂环聚合物,特别是在脂环共聚物和三元共聚物中 (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

加成聚合催化剂: 该化合物参与制备基于其衍生物的重复单元的均聚物和共聚物,在聚合催化中具有应用 (Reinmuth, Mathew, Melia, & Risse, 1996).

开环复分解聚合: 它被用作开环复分解聚合 (ROMP) 中底物的先驱物,这对于合成碳水化合物取代的单体非常重要 (Schueller, Manning, & Kiessling, 1996).

耐腐蚀性能: 制备了该酸的炔酸酯并检查了其对钢酸腐蚀的保护性能 (Mamedov, 2004).

微生物不对称羟基化: 该化合物已被研究其在微生物不对称羟基化中的潜力,为环戊烷提供手性合成子 (Yamazaki & Maeda, 1985).

光刻胶在光刻中的组成: 它用于配制 193 nm 光刻的光刻胶组成,涉及脂环共聚物和三元共聚物 (Okoroanyanwu, Byers, Shimokawa, & Willson, 1998).

紫外诱导的折射率调制: 该化合物用于光反应性聚合物中,以在紫外线照射下调节折射率和表面性能 (Griesser, Kuhlmann, Wieser, Kern, & Trimmel, 2009).

安全和危害

The safety information for this compound includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .

属性

IUPAC Name |

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUSUBEMUKACF-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

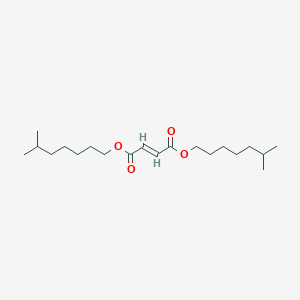

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)

![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)